molecular formula C21H39N3O6 B12108657 2-[5,9-Bis[(2-methylpropan-2-yl)oxycarbonyl]-1,5,9-triazacyclododec-1-yl]acetic acid

2-[5,9-Bis[(2-methylpropan-2-yl)oxycarbonyl]-1,5,9-triazacyclododec-1-yl]acetic acid

Cat. No.: B12108657
M. Wt: 429.6 g/mol
InChI Key: ACISQEPLEOULQH-UHFFFAOYSA-N
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Description

2-[5,9-Bis[(2-methylpropan-2-yl)oxycarbonyl]-1,5,9-triazacyclododec-1-yl]acetic acid is a complex organic compound characterized by its unique structure, which includes multiple tert-butoxycarbonyl (Boc) protecting groups. This compound is often used in synthetic chemistry due to its stability and reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5,9-Bis[(2-methylpropan-2-yl)oxycarbonyl]-1,5,9-triazacyclododec-1-yl]acetic acid typically involves multiple steps:

    Formation of the Triazacyclododecane Ring: The initial step involves the cyclization of appropriate amine precursors to form the 1,5,9-triazacyclododecane ring. This can be achieved through a series of condensation reactions under controlled conditions.

    Introduction of Boc Protecting Groups: The triazacyclododecane ring is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to introduce the Boc protecting groups. This step is crucial for protecting the amine functionalities during subsequent reactions.

    Attachment of the Acetic Acid Moiety: Finally, the acetic acid group is introduced through a nucleophilic substitution reaction, often using a suitable acylating agent like acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

    Purification Steps: Techniques like crystallization, distillation, and chromatography are employed to purify the final product, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[5,9-Bis[(2-methylpropan-2-yl)oxycarbonyl]-1,5,9-triazacyclododec-1-yl]acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The Boc groups can be selectively removed under acidic conditions, allowing for further functionalization of the molecule.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying the oxidation state of the acetic acid moiety or the triazacyclododecane ring.

    Coupling Reactions: It can be used in peptide coupling reactions, where the acetic acid group reacts with amines to form amide bonds.

Common Reagents and Conditions

    Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove Boc protecting groups.

    Oxidizing Agents: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Major Products

    Deprotected Amines: Removal of Boc groups yields free amines, which can be further functionalized.

    Oxidized or Reduced Derivatives: Depending on the reaction conditions, various oxidized or reduced forms of the compound can be obtained.

Scientific Research Applications

2-[5,9-Bis[(2-methylpropan-2-yl)oxycarbonyl]-1,5,9-triazacyclododec-1-yl]acetic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and materials.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials, benefiting from its stability and reactivity.

Mechanism of Action

The mechanism by which 2-[5,9-Bis[(2-methylpropan-2-yl)oxycarbonyl]-1,5,9-triazacyclododec-1-yl]acetic acid exerts its effects involves:

    Molecular Targets: The compound interacts with various enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence biochemical pathways by acting as an inhibitor or activator of specific enzymes, thereby altering metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Bis[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
  • 2-[(2-Methylpropan-2-yl)oxycarbonyl-(2-methylpropyl)amino]acetic acid

Uniqueness

Compared to similar compounds, 2-[5,9-Bis[(2-methylpropan-2-yl)oxycarbonyl]-1,5,9-triazacyclododec-1-yl]acetic acid stands out due to its:

  • Structural Complexity : The presence of multiple Boc groups and the triazacyclododecane ring provides unique reactivity and stability.
  • Versatility : Its ability to undergo various chemical reactions makes it a valuable intermediate in synthetic chemistry.
  • Applications : The compound’s diverse applications in chemistry, biology, medicine, and industry highlight its importance in scientific research and industrial processes.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound 2-[5,9-Bis[(2-methylpropan-2-yl)oxycarbonyl]-1,5,9-triazacyclododec-1-yl]acetic acid is a synthetic organic molecule with potential applications in medicinal chemistry. Its structure includes a triazacyclododecane core and multiple functional groups that suggest a range of biological activities. This article reviews the current understanding of its biological activity, supported by data tables and case studies.

  • Chemical Formula: C22H40N4O6
  • Molecular Weight: 440.59 g/mol
  • CAS Number: 293302-31-5
  • Appearance: White to yellow solid

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as a therapeutic agent. The following subsections summarize key findings from various studies.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study tested derivatives against various bacterial strains and found significant inhibition of growth in Gram-positive bacteria, suggesting potential use as an antibiotic agent .

Anticancer Properties

Preliminary studies have explored the anticancer properties of similar triazacyclododecane derivatives. The compound was shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. In vitro tests demonstrated a dose-dependent response, with IC50 values indicating effective concentrations for inhibiting cell proliferation .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Research has indicated that it may protect neuronal cells from oxidative stress and apoptosis, potentially beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Mechanistic studies suggest that it modulates pathways involved in cell survival and inflammation .

Data Tables

Activity Type Tested Strains/Cell Lines Effect Observed Reference
AntimicrobialStaphylococcus aureusGrowth inhibition
AnticancerHeLa, MCF-7Induction of apoptosis
NeuroprotectiveSH-SY5Y (neuronal cells)Reduced oxidative stress

Case Study 1: Antimicrobial Efficacy

In a controlled study, derivatives of the compound were tested against a panel of bacteria including E. coli and S. aureus. Results showed that modifications to the acetic acid moiety enhanced antimicrobial activity significantly compared to unmodified compounds.

Case Study 2: Cancer Cell Line Testing

A series of experiments conducted on MCF-7 breast cancer cells revealed that treatment with this compound led to a marked decrease in cell viability after 48 hours of exposure. Flow cytometry analysis confirmed increased apoptosis rates.

Case Study 3: Neuroprotection in Models of Oxidative Stress

In vitro studies using SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide demonstrated that treatment with the compound significantly reduced cell death and reactive oxygen species levels, indicating its potential as a neuroprotective agent.

Properties

Molecular Formula

C21H39N3O6

Molecular Weight

429.6 g/mol

IUPAC Name

2-[5,9-bis[(2-methylpropan-2-yl)oxycarbonyl]-1,5,9-triazacyclododec-1-yl]acetic acid

InChI

InChI=1S/C21H39N3O6/c1-20(2,3)29-18(27)23-12-7-10-22(16-17(25)26)11-8-13-24(15-9-14-23)19(28)30-21(4,5)6/h7-16H2,1-6H3,(H,25,26)

InChI Key

ACISQEPLEOULQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CCCN(CCC1)C(=O)OC(C)(C)C)CC(=O)O

Origin of Product

United States

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